molecular formula C9H11ClN2O4S B14723054 ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate CAS No. 6461-93-4

ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate

Cat. No.: B14723054
CAS No.: 6461-93-4
M. Wt: 278.71 g/mol
InChI Key: BCIASTWUPWMRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate is a chemical compound with the molecular formula C10H12ClNO4S It is known for its unique structure, which includes a carbamate group, a sulfonylamino group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate typically involves the reaction of ethyl carbamate with 4-chlorophenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The reaction can be represented as follows:

C2H5OCONH2+ClC6H4SO2ClC2H5OCONH(C6H4SO2Cl)+HCl\text{C}_2\text{H}_5\text{OCONH}_2 + \text{ClC}_6\text{H}_4\text{SO}_2\text{Cl} \rightarrow \text{C}_2\text{H}_5\text{OCONH}(\text{C}_6\text{H}_4\text{SO}_2\text{Cl}) + \text{HCl} C2​H5​OCONH2​+ClC6​H4​SO2​Cl→C2​H5​OCONH(C6​H4​SO2​Cl)+HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group is believed to play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

Ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate can be compared with other similar compounds, such as:

    Ethyl N-(4-chlorophenyl)carbamate: Lacks the sulfonylamino group, resulting in different chemical and biological properties.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.

    N-(4-chlorophenyl)sulfonylurea:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

6461-93-4

Molecular Formula

C9H11ClN2O4S

Molecular Weight

278.71 g/mol

IUPAC Name

ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate

InChI

InChI=1S/C9H11ClN2O4S/c1-2-16-9(13)11-12-17(14,15)8-5-3-7(10)4-6-8/h3-6,12H,2H2,1H3,(H,11,13)

InChI Key

BCIASTWUPWMRGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.